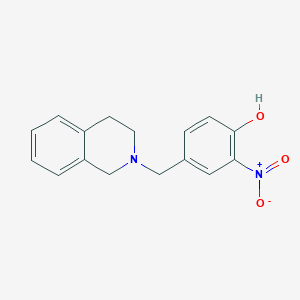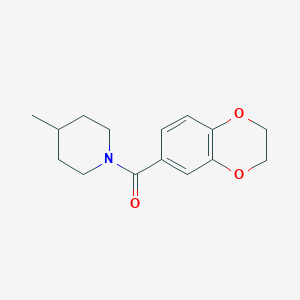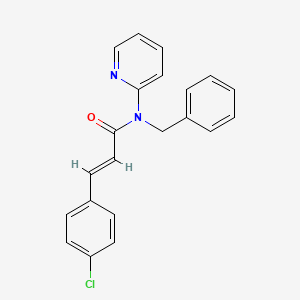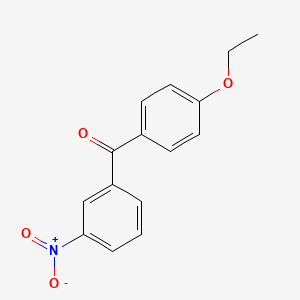
N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide, also known as GW 610, is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, such as metabolic disorders, neurological disorders, and cancer.
Mécanisme D'action
N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide 610 exerts its effects through activation of PPARδ, a nuclear receptor that regulates gene expression involved in various biological processes, such as lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide 610 leads to increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide 610 has been shown to have various biochemical and physiological effects. It improves glucose homeostasis by increasing insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. It also increases fatty acid oxidation and reduces lipid accumulation in liver and adipose tissue. Additionally, it has been demonstrated to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide 610 has several advantages for lab experiments. It is a selective PPARδ agonist, which means it has fewer off-target effects compared to other PPAR agonists. It also has good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation is that it has low aqueous solubility, which may affect its delivery and efficacy in some experimental settings.
Orientations Futures
There are several future directions for N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide 610 research. One area of interest is its potential therapeutic applications in metabolic disorders, such as diabetes and obesity. Further studies are needed to investigate its long-term effects and safety in humans. Another area of interest is its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, its potential anticancer properties warrant further investigation, particularly in combination with other chemotherapeutic agents.
Méthodes De Synthèse
The synthesis of N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide 610 involves the reaction of 2-naphthoic acid with 2-amino-4-methylphenol in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate is then reacted with 2-ethyl-6-methylchloroaniline to obtain N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide 610.
Applications De Recherche Scientifique
N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide 610 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. Additionally, it has been demonstrated to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, it has been investigated for its potential anticancer properties, particularly in breast, colon, and prostate cancer.
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-4-15-11-7-8-14(2)20(15)22-21(23)18-12-16-9-5-6-10-17(16)13-19(18)24-3/h5-13H,4H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQJVZHLFPSDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-3-methoxynaphthalene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5805384.png)

![N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5805388.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B5805400.png)

![N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5805423.png)
![N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5805430.png)

![2-(4-chlorophenoxy)-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5805444.png)
![2-amino-4-(2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5805452.png)
![4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5805456.png)


